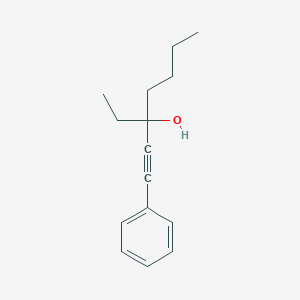

3-Ethyl-1-phenylhept-1-yn-3-ol

Descripción general

Descripción

3-Ethyl-1-phenylhept-1-yn-3-ol is an organic compound with the molecular formula C15H20O and a molecular weight of 216.32 g/mol . This compound is characterized by its unique structure, which includes an ethyl group, a phenyl group, and a hept-1-yn-3-ol backbone. It is commonly used in various chemical and industrial applications due to its distinct chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-phenylhept-1-yn-3-ol typically involves the reaction of appropriate alkynes and alcohols under specific conditions. One common method is the alkylation of phenylacetylene with ethyl bromide in the presence of a strong base such as sodium amide. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial production process .

Análisis De Reacciones Químicas

Types of Reactions

3-Ethyl-1-phenylhept-1-yn-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Halides, amines

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 3-Ethyl-1-phenylhept-1-yn-3-ol typically involves multi-step organic reactions that allow for the introduction of functional groups and stereocenters. Recent advancements have focused on efficient synthetic routes that can produce this compound with high yields and selectivity.

Synthetic Routes

A notable method for synthesizing this compound involves a one-pot multi-step process that can be adapted to create various derivatives. This method often includes:

- Palladium-catalyzed reactions : Utilized for forming carbon-carbon bonds.

- Ruthenium-catalyzed metathesis : Employed to create cyclic structures from linear precursors.

These synthetic strategies not only yield the target compound but also allow for the generation of complex molecular architectures suitable for further functionalization .

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for pharmaceutical development.

Anticancer Properties

Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. The mechanism often involves modulation of signaling pathways associated with cell growth and apoptosis. For instance, compounds with similar structures have been reported to induce apoptosis in specific cancer cell lines by activating intrinsic apoptotic pathways .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, which can be beneficial in treating conditions like arthritis or other inflammatory diseases. This effect is typically mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Therapeutic Applications

Given its biological activities, this compound has potential applications in various therapeutic areas:

Drug Development

The compound's unique structure allows it to serve as a scaffold for developing new drugs targeting specific diseases. Its derivatives can be optimized for better efficacy and reduced side effects in clinical settings.

Cosmetic Applications

Due to its potential antioxidant properties, this compound may find applications in cosmetic formulations aimed at skin health and anti-aging products.

Case Study: Anticancer Activity

In a recent study, derivatives of this compound were tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that modifications to the compound could enhance its anticancer properties.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3-Ethyl Derivative A | 10 | Induces apoptosis via caspase activation |

| 3-Ethyl Derivative B | 15 | Inhibits NF-kB signaling pathway |

Case Study: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of 3-Ethyl derivatives in animal models of arthritis. The results showed a marked decrease in swelling and pain, correlating with reduced levels of inflammatory markers.

| Model | Treatment | Outcome |

|---|---|---|

| Rat Arthritis Model | 50 mg/kg/day | Significant reduction in joint swelling |

| Mouse Inflammation Model | 25 mg/kg/day | Decreased levels of TNF-alpha |

Mecanismo De Acción

The mechanism of action of 3-Ethyl-1-phenylhept-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of the interaction. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Ethyl-1-phenylhex-1-yn-3-ol

- 3-Ethyl-1-phenylpent-1-yn-3-ol

- 3-Ethyl-1-phenylbut-1-yn-3-ol

Uniqueness

3-Ethyl-1-phenylhept-1-yn-3-ol is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry .

Actividad Biológica

3-Ethyl-1-phenylhept-1-yn-3-ol is an organic compound with the molecular formula C15H20O, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant data and case studies.

- Molecular Weight : 216.32 g/mol

- IUPAC Name : this compound

- Structure : The compound features a phenyl group attached to a heptyne backbone with an alcohol functional group, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand that can bind to various receptors and enzymes, modulating their activity. This interaction can lead to significant biochemical and physiological effects, which are the subject of ongoing research .

Antioxidant Activity

Research indicates that compounds structurally similar to this compound exhibit potent antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress. In vitro studies have demonstrated that related compounds show antioxidant activities significantly higher than standard antioxidants like ascorbic acid .

Antiplatelet Activity

Studies have shown that derivatives of compounds similar to this compound possess antiplatelet activity, inhibiting platelet aggregation induced by arachidonic acid. This property is particularly valuable in developing therapeutic agents for cardiovascular diseases .

Cytotoxicity Against Cancer Cells

In vitro evaluations have revealed that certain analogs of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The cytotoxicity is attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells, making it a potential candidate for anticancer therapy .

Case Studies

Propiedades

IUPAC Name |

3-ethyl-1-phenylhept-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-3-5-12-15(16,4-2)13-11-14-9-7-6-8-10-14/h6-10,16H,3-5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVGYFVSMBKLHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(C#CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00606480 | |

| Record name | 3-Ethyl-1-phenylhept-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-33-0 | |

| Record name | 3-Ethyl-1-phenylhept-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.